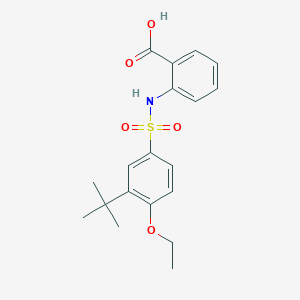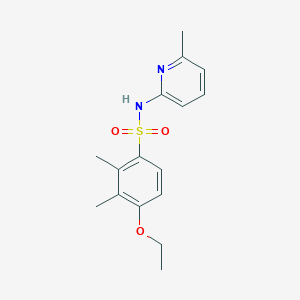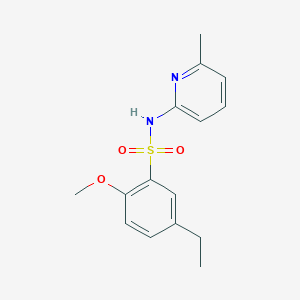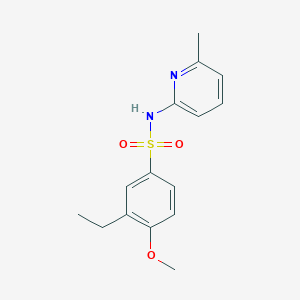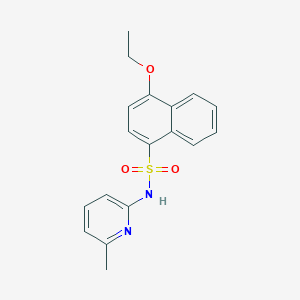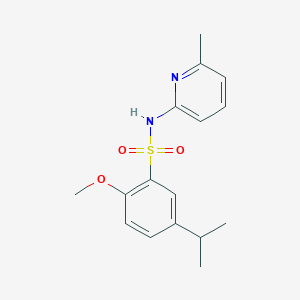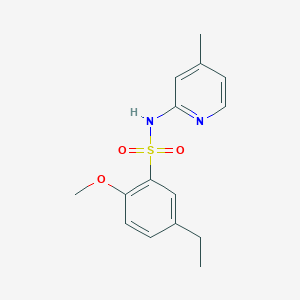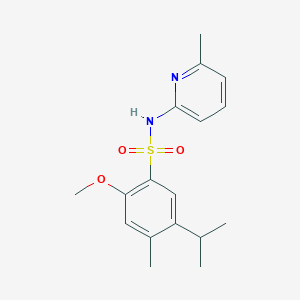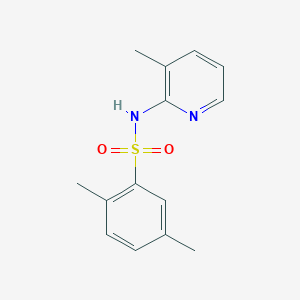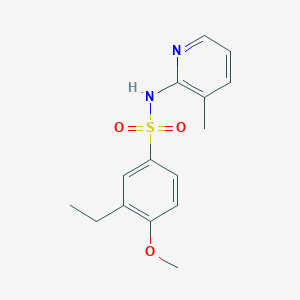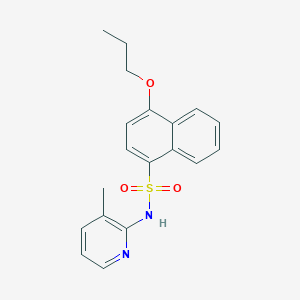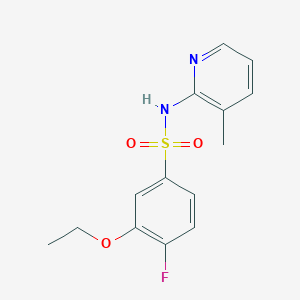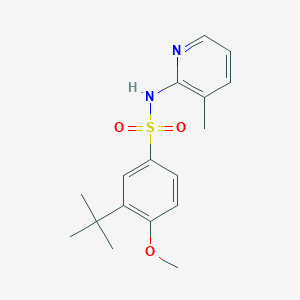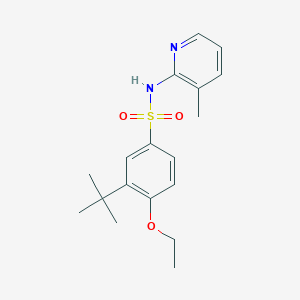![molecular formula C14H18BrN3O4S B497986 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide CAS No. 898647-31-9](/img/structure/B497986.png)
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a bromine atom, an imidazole ring, and a benzenesulfonamide group
作用机制
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the effects could be diverse, depending on the specific target and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.
Sulfonamide Formation: The next step involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the sulfonamide linkage.
Bromination: Finally, the compound is brominated at the 4-position of the benzene ring using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized forms of the imidazole ring.
Reduction: Reduced forms of the imidazole ring or the sulfonamide group.
Hydrolysis: Breakdown products such as 2,5-dimethoxybenzenesulfonic acid and 3-(1H-imidazol-1-yl)propylamine.
科学研究应用
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used in enzyme inhibition studies, particularly for enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases.
Pharmacology: Investigated for its potential to modulate receptor activity, including histamine and serotonin receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
相似化合物的比较
Similar Compounds
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide: Lacks the methoxy groups, which may affect its solubility and reactivity.
2,5-dimethoxybenzenesulfonamide: Lacks the bromine and imidazole groups, resulting in different biological activities.
N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide: Lacks the bromine atom, which may influence its reactivity and binding properties.
Uniqueness
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide is unique due to the combination of its bromine atom, imidazole ring, and methoxy groups, which collectively contribute to its distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler analogs.
属性
IUPAC Name |
4-bromo-N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O4S/c1-21-12-9-14(13(22-2)8-11(12)15)23(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOHMCNKWURCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
